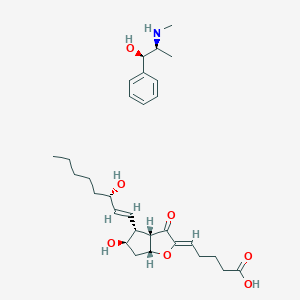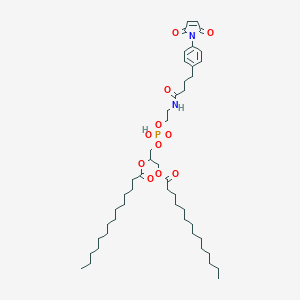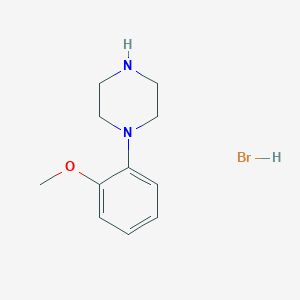
1-(2-Methoxyphenyl)piperazine hydrobromide
Overview
Description
1-(2-Methoxyphenyl)piperazine hydrobromide is a useful research compound. Its molecular formula is C11H17BrN2O and its molecular weight is 273.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioconjugated Derivative for 5HT1A Receptor Imaging : A study by Hassanzadeh, Erfani, and Ebrahimi (2012) in the "Journal of Labelled Compounds and Radiopharmaceuticals" reveals that a radioconjugated methoxyphenyl piperazine derivative demonstrates promising stability, lipophilicity, and biodistribution profiles, suggesting potential clinical applications in 5HT1A receptor imaging (Hassanzadeh, Erfani, & Ebrahimi, 2012).
Antidepressant-like Activity : Waszkielewicz et al. (2015) in "Chemical Biology & Drug Design" describe a compound, 1[(2chloro-6methylphenoxy)ethoxyethyl]4(2methoxyphenyl)piperazine hydrochloride, which exhibits strong antidepressant-like activity and affinity for serotonergic receptors (Waszkielewicz et al., 2015).
Serotonergic Component in Antidopamine Action : Pawłowski (1983) in the "Polish Journal of Pharmacology and Pharmacy" found that 1-(o-methoxyphenyl)-piperazine stimulates the flexor reflex and increases body temperature in heat-adapted rats, indicating a serotonergic component in its "antidopamine" action (Pawłowski, 1983).
5-HT1A Receptor Antagonist : Mokrosz et al. (1994) in the "Journal of Medicinal Chemistry" report that 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine is a potent presynaptic and postsynaptic 5-HT1A receptor antagonist (Mokrosz et al., 1994).
Optical Imaging Agent for 5HT1A Receptors : Chaturvedi, Lal, Sen, and Mishra (2018) in the "International Journal of Nanomedicine" found that silver nanoparticles capped with methoxyphenyl piperazine-dithiocarbamate show potential as a targeted optical imaging agent for 5HT1A receptors (Chaturvedi, Lal, Sen, & Mishra, 2018).
Antimutagenic Properties : Słoczyńska, Pańczyk, Waszkielewicz, Marona, and Pękala (2016) in the "Journal of Biochemical and Molecular Toxicology" highlight that novel 4-substituted 1-(2-methoxyphenyl)piperazine derivatives exhibit antidepressant-like activity and possess antimutagenic properties (Słoczyńska et al., 2016).
Potential in Cocaine-Abuse Therapeutics : Hsin et al. (2002) in the "Journal of Medicinal Chemistry" report that derivatives of methoxyphenyl piperazine exhibit high affinity for the serotonin transporter, suggesting potential as long-acting cocaine-abuse therapeutic agents (Hsin et al., 2002).
HIV-1 Reverse Transcriptase Inhibitors : Romero et al. (1994) in the "Journal of Medicinal Chemistry" discovered that bis(heteroaryl)piperazines, including methoxyphenyl piperazine derivatives, are potent non-nucleoside HIV-1 reverse transcriptase inhibitors, with U-87201E being selected for clinical evaluation (Romero et al., 1994).
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has certain stability and degradation characteristics
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.BrH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAHBXFXDDEKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641012 | |
| Record name | 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100939-96-6 | |
| Record name | N-(2-Methoxyphenyl)piperazine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100939966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1ZY78316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



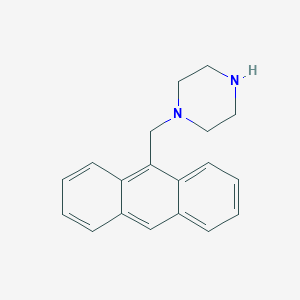
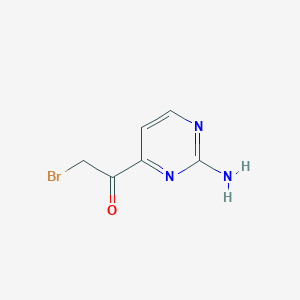
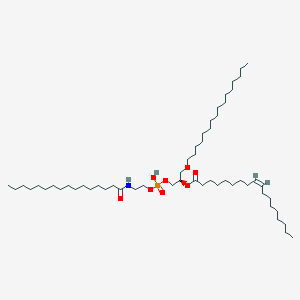
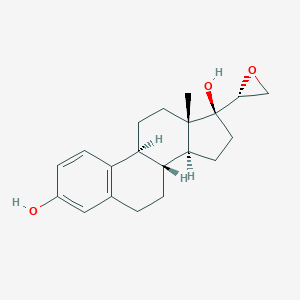
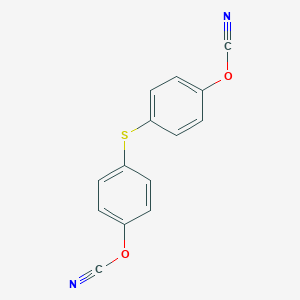
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)

